molecular formula C8H5BrN2O2 B1524596 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190319-56-2

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B1524596
CAS No.: 1190319-56-2
M. Wt: 241.04 g/mol
InChI Key: NYZCINUJMZSSTC-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190319-56-2) is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 6-position and a carboxylic acid group at the 3-position of the pyrrolo[3,2-b]pyridine ring system. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol.

  • Molecular Formula : C₈H₅BrN₂O₂
  • Molecular Weight : 241.04 g/mol
  • Purity : Typically around 97% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly the fibroblast growth factor receptor (FGFR) family. Compounds with similar structures have been shown to inhibit FGFR signaling pathways, which are crucial in regulating processes such as:

  • Organ development
  • Cell proliferation and migration
  • Angiogenesis

Inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Research Findings and Case Studies

  • Inhibition Studies : In vitro studies demonstrated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant inhibitory effects on cancer cell lines by targeting FGFR pathways. For example, related compounds showed EC50 values ranging from 0.010 to 0.177 μM, indicating potent biological activity against various cancer types .
  • Synthesis Applications : The compound serves as a key intermediate in synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for participation in nucleophilic substitution reactions, oxidation, and coupling reactions .
  • Therapeutic Potential : Ongoing research investigates its use as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaEC50 (μM)Biological Activity Description
This compound C₈H₅BrN₂O₂VariesInhibits FGFR signaling; potential anti-cancer agent
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅BrN₂O₂VariesSimilar mechanism; less potent than 6-Bromo variant
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅ClN₂O₂VariesLower inhibition potency compared to brominated analogs

Properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-6-7(11-2-4)5(3-10-6)8(12)13/h1-3,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCINUJMZSSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696654
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-56-2
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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